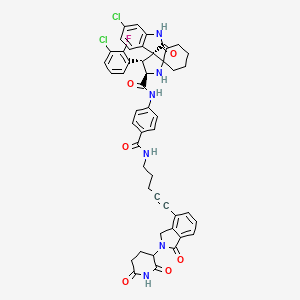

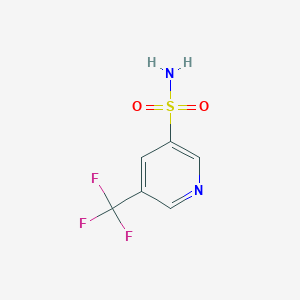

![molecular formula C18H15N5O2S2 B2951699 (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide CAS No. 1904625-67-7](/img/structure/B2951699.png)

(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazole compounds, which include the [1,2,4]triazolo[4,3-b]pyridazine core of the compound you’re interested in, are a class of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoloquinazolinones, which are similar to your compound, are synthesized through ring-opening, ring-closing, and substitution reactions . The structure of these compounds is characterized by spectroscopy .

Molecular Structure Analysis

The molecular structure of these compounds is determined by X-ray diffraction analysis . The geometric data obtained from this analysis are very close to the results calculated using density functional theory (DFT) for the optimized structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve ring-opening, ring-closing, and substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various methods. For instance, the crystal structure can be determined using X-ray diffraction analysis .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been studied for their potential anticancer properties. They can interact with various biological targets and may inhibit cancer cell growth and proliferation .

Antimicrobial Activity

These compounds often exhibit antimicrobial activity and can be used to treat bacterial and fungal infections .

Analgesic and Anti-inflammatory Activity

Some triazole derivatives have shown analgesic and anti-inflammatory effects, which could be beneficial in pain management and treating inflammatory conditions .

Antioxidant Activity

Triazoles can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage .

Antiviral Activity

The antiviral properties of triazoles make them candidates for treating viral infections, including those caused by Herpes simplex virus .

Enzyme Inhibition

Triazole derivatives can function as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase, which have therapeutic implications in various diseases .

Vascular Biology

In vascular biology, triazoles might affect vascular permeability, endothelial cell function, and angiogenesis .

Pharmaceutical Agents

The triazole core is present in many pharmaceutical agents used in clinical therapy for a range of conditions including antifungal, antiviral, antimigraine, anxiolytic, antidepressant, and antitumoral treatments .

For detailed information on each application or to explore other potential uses of this compound in scientific research, further specialized searches or consultations with experts in medicinal chemistry may be necessary.

Springer - Synthetic and Medicinal Facets of Triazolothiadiazine Springer - Triazoloquinoxaline: Synthesis, Antiviral Frontiers - Biological Evaluation of Triazoloquinoxaline MDPI - Triazoles as Important Bioactive Agents

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-2-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S2/c24-27(25,12-10-14-5-2-1-3-6-14)19-13-18-21-20-17-9-8-15(22-23(17)18)16-7-4-11-26-16/h1-12,19H,13H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVPRJLFPZOKDH-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2951617.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)

![(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2951628.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951629.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951635.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2951636.png)